methyl [4-(cyclopropylcarbamoyl)-1-oxophthalazin-2(1H)-yl]acetate
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Overview
Description
METHYL 2-[4-(CYCLOPROPYLCARBAMOYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group and a dihydrophthalazinone moiety
Preparation Methods
The synthesis of METHYL 2-[4-(CYCLOPROPYLCARBAMOYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE typically involves multiple steps, including the formation of the dihydrophthalazinone core and the introduction of the cyclopropylcarbamoyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
METHYL 2-[4-(CYCLOPROPYLCARBAMOYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it may be used in industrial processes where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(CYCLOPROPYLCARBAMOYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
METHYL 2-[4-(CYCLOPROPYLCARBAMOYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE can be compared with other similar compounds, such as those containing the dihydrophthalazinone core or the cyclopropylcarbamoyl group. These comparisons highlight its uniqueness in terms of reactivity, stability, and potential applications. Similar compounds include various derivatives of dihydrophthalazinone and cyclopropylcarbamoyl-substituted molecules.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
methyl 2-[4-(cyclopropylcarbamoyl)-1-oxophthalazin-2-yl]acetate |
InChI |
InChI=1S/C15H15N3O4/c1-22-12(19)8-18-15(21)11-5-3-2-4-10(11)13(17-18)14(20)16-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,16,20) |
InChI Key |
XLPGQSZEJWEVPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CC3 |
Origin of Product |
United States |
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